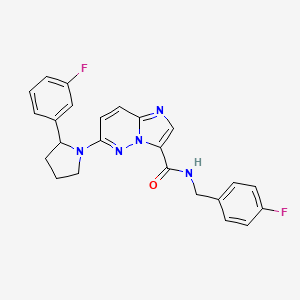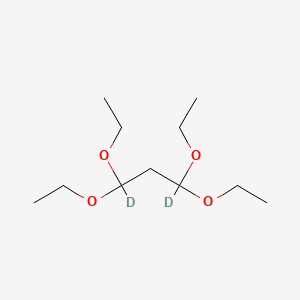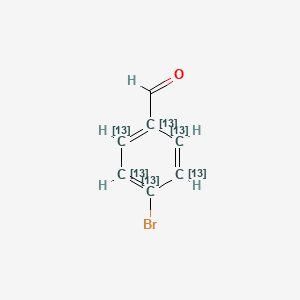
Trk-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trk-IN-13 is a potent inhibitor of tropomyosin receptor kinases (TRKs), which are a family of receptor tyrosine kinases. These kinases play a critical role in the control of cell growth and differentiation and are responsible for various cellular signal transduction processes. TRKs are primarily expressed in neuronal cells and are involved in the development and function of the nervous system. This compound has shown potential in the research of TRK-related diseases, including various cancers .
Preparation Methods
The synthesis of Trk-IN-13 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Trk-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Trk-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of TRKs and their role in cellular signaling pathways. In biology, this compound is used to investigate the effects of TRK inhibition on neuronal development and function. In medicine, it has shown promise as a potential therapeutic agent for the treatment of TRK-related cancers and other diseases. In industry, this compound is used in the development of new drugs and therapeutic strategies targeting TRKs .
Mechanism of Action
The mechanism of action of Trk-IN-13 involves the inhibition of TRKs by binding to their active sites. This prevents the interaction of TRKs with their endogenous ligands, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). By inhibiting TRK activation, this compound disrupts downstream signaling pathways, including the MAPK, PI3K, and PLCγ pathways, which are involved in cell proliferation, differentiation, and survival. This leads to the induction of cellular apoptosis and the inhibition of tumor growth in TRK-related cancers .
Comparison with Similar Compounds
Trk-IN-13 is unique compared to other TRK inhibitors due to its specific binding affinity and selectivity for TRKs. Similar compounds include larotrectinib, entrectinib, and repotrectinib, which are also TRK inhibitors used in the treatment of TRK-related cancers. this compound has shown distinct advantages in terms of its potency and efficacy in preclinical studies. The development of second-generation TRK inhibitors, such as repotrectinib and selitrectinib, has further improved the therapeutic potential of TRK inhibition by overcoming resistance mechanisms observed with first-generation inhibitors .
Properties
Molecular Formula |
C24H21F2N5O |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32) |
InChI Key |
DNLSHEANAZGDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)





![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)




![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)

